molecular formula C5H4F2N2 B2912299 3,4-Difluoropyridin-2-amine CAS No. 1804379-06-3

3,4-Difluoropyridin-2-amine

Cat. No.: B2912299
CAS No.: 1804379-06-3
M. Wt: 130.098
InChI Key: JKUSVQQIODXZOT-UHFFFAOYSA-N
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Description

3,4-Difluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C5H4F2N2. It is a solid compound that is often used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3,4-difluoropyridine with ammonia under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to control reaction conditions and maximize yield .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce difluoropyridine oxides .

Scientific Research Applications

3,4-Difluoropyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine
  • 3,5-Difluoropyridine

Uniqueness

3,4-Difluoropyridin-2-amine is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other difluoropyridine derivatives, it offers distinct advantages in terms of stability and interaction with biological targets .

Biological Activity

3,4-Difluoropyridin-2-amine is a fluorinated heterocyclic compound with the molecular formula C5H4F2N\text{C}_5\text{H}_4\text{F}_2\text{N}. This compound features a pyridine ring substituted with two fluorine atoms at the 3 and 4 positions and an amino group at the 2 position. Its unique electronic properties, enhanced by the presence of electronegative fluorine atoms, contribute to its reactivity and potential applications in medicinal chemistry and materials science.

General Overview

Research indicates that this compound exhibits significant biological activity, particularly in drug discovery. Its potential as a pharmaceutical agent stems from its ability to interact with various biological targets, functioning as an enzyme inhibitor or receptor modulator. The fluorinated nature of this compound often enhances its metabolic stability and bioavailability compared to non-fluorinated analogs, making it a valuable candidate in therapeutic contexts.

The mechanism of action for this compound involves:

  • Target Interaction : The compound can form hydrogen bonds and engage in π–π interactions, making it suitable for receptor binding studies.
  • Enzyme Modulation : It may alter enzyme activity or receptor signaling pathways, providing insights into its therapeutic potential.
  • Pharmacokinetics : Its solubility and lipophilicity impact bioavailability, influencing its effectiveness as a drug candidate .

Table 1: Biological Activity Profiles of this compound

Activity Type Description Reference
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways.
Receptor ModulationInteracts with various receptors affecting signaling pathways.
Antimicrobial ActivityExhibits activity against certain bacterial strains in preliminary studies.
Imaging Agent PotentialInvestigated as a candidate for use in PET imaging due to favorable properties.

Case Studies

  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound inhibits specific enzymes linked to disease pathways. For instance, it has shown promise in inhibiting enzymes involved in cancer metabolism.
  • Receptor Binding Studies : Research involving receptor binding assays indicated that this compound effectively binds to certain targets implicated in neurological disorders, suggesting potential therapeutic applications.
  • Antimicrobial Evaluation : Preliminary studies have shown that this compound possesses antimicrobial properties against selected pathogens, highlighting its potential for development into new antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other fluorinated pyridine derivatives.

Table 2: Comparison of Biological Activities

Compound Fluorination Pattern Key Activities Reference
This compound3 and 4 positionsEnzyme inhibition; receptor modulation
4,6-Difluoropyridin-2-amine4 and 6 positionsAntimicrobial; anti-inflammatory
N-Benzyl-3,5-difluoropyridin-2-amine3 and 5 positionsEnzyme interactions; drug development

Properties

IUPAC Name

3,4-difluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUSVQQIODXZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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